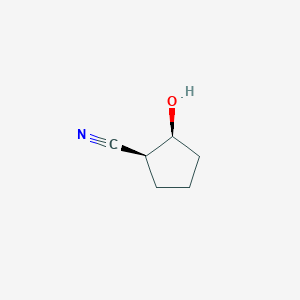

Cis-2-hydroxycyclopentanecarbonitrile

Descripción

cis-2-Hydroxycyclopentanecarbonitrile (CAS 68455-39-0) is a chiral nitrile derivative with a cyclopentane backbone substituted by hydroxyl (-OH) and nitrile (-CN) groups in the cis configuration. Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol . Key physicochemical properties include:

Propiedades

Número CAS |

70367-34-9 |

|---|---|

Fórmula molecular |

C6H9NO |

Peso molecular |

111.14 g/mol |

Nombre IUPAC |

(1S,2S)-2-hydroxycyclopentane-1-carbonitrile |

InChI |

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m0/s1 |

Clave InChI |

LXEPXMXJJFJNOU-WDSKDSINSA-N |

SMILES isomérico |

C1C[C@H]([C@H](C1)O)C#N |

SMILES canónico |

C1CC(C(C1)O)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cis-2-hydroxycyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the stereoselective bioreduction of 2-oxocycloalkanecarbonitriles, which is coupled with a whole cell-catalyzed nitrile hydrolysis in a one-pot reaction . This method utilizes ketoreductases to achieve dynamic reductive kinetic resolution, resulting in high enantio- and diastereomeric ratios of the desired product.

Industrial Production Methods

Industrial production of cis-2-hydroxycyclopentanecarbonitrile typically involves the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols, followed by further chemical transformations . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Cis-2-hydroxycyclopentanecarbonitrile undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentylamine derivatives.

Substitution: Cyclopentyl ethers or esters.

Aplicaciones Científicas De Investigación

Cis-2-hydroxycyclopentanecarbonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of cis-2-hydroxycyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups enable the compound to participate in hydrogen bonding and nucleophilic reactions, influencing its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity and chemical properties.

Comparación Con Compuestos Similares

1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)

Molecular Formula: C₇H₉NO₂ | Molecular Weight: 139.15 g/mol Key Features:

- Contains a nitrile (-CN) and carboxylic acid (-COOH) group.

- Higher molecular weight and polarity compared to cis-2-hydroxycyclopentanecarbonitrile due to the carboxylic acid group.

Safety : First-aid measures for skin/eye contact and ingestion are similar to nitriles (e.g., rinsing with water and medical consultation) .

| Parameter | cis-2-Hydroxycyclopentanecarbonitrile | 1-Cyanocyclopentanecarboxylic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 111.14 | 139.15 |

| Functional Groups | -OH, -CN | -CN, -COOH |

| Boiling Point (°C) | 255.9 | Not reported |

| Key Hazards | Not reported | Irritant (skin/eyes) |

Discussion: The carboxylic acid group in 1-cyanocyclopentanecarboxylic acid enhances its solubility in polar solvents compared to the hydroxyl group in cis-2-hydroxycyclopentanecarbonitrile. This acidity also makes it reactive in esterification or decarboxylation reactions.

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)

Molecular Formula: C₁₂H₁₉NO₃ | Molecular Weight: 225.28 g/mol Key Features:

- Contains a fused cyclopenta-pyrrole ring , ketone (-CO) , and tert-butyl ester (-COO-tBu) .

- Higher molecular complexity and lipophilicity due to the bulky tert-butyl group.

Safety : - Acute toxicity (oral, Category 4; H302)

- Skin/eye irritation (H315, H319)

- Respiratory tract irritation (H335) .

| Parameter | cis-2-Hydroxycyclopentanecarbonitrile | cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 111.14 | 225.28 |

| Functional Groups | -OH, -CN | -CO, -COO-tBu, fused ring system |

| Boiling Point (°C) | 255.9 | Not reported |

| Key Hazards | Not reported | Acute toxicity, skin/eye irritation, respiratory irritation |

Discussion: The tert-butyl ester group increases steric hindrance and stability, making this compound suitable for controlled reactions in pharmaceutical synthesis. Its hazards (e.g., respiratory irritation) are more pronounced than those of cis-2-hydroxycyclopentanecarbonitrile, likely due to the ester and ketone functionalities .

2-[(Diethylamino)methyl]cyclopentanone Hydrochloride

Key Features :

- Contains cyclopentanone (-CO) and diethylamino (-N(CH₂CH₃)₂) groups.

- The hydrochloride salt enhances solubility in aqueous media.

Applications : Used in research for its amine functionality, which enables participation in Mannich reactions or as a ligand .

| Parameter | cis-2-Hydroxycyclopentanecarbonitrile | 2-[(Diethylamino)methyl]cyclopentanone Hydrochloride |

|---|---|---|

| Functional Groups | -OH, -CN | -CO, -N(CH₂CH₃)₂ |

| Reactivity | Nitrile hydrolysis, hydroxylation | Base-catalyzed reactions, salt formation |

| Applications | Potential synthesis intermediate | Pharmaceutical research |

Discussion: The amino group in this compound introduces basicity, contrasting with the acidic hydroxyl group in cis-2-hydroxycyclopentanecarbonitrile. This difference enables divergent reactivity in organic transformations.

Key Findings

Functional Group Influence: Nitriles (-CN) in cis-2-hydroxycyclopentanecarbonitrile and 1-cyanocyclopentanecarboxylic acid confer reactivity toward hydrolysis, but the latter’s carboxylic acid enhances polarity. Bulky substituents (e.g., tert-butyl esters) increase stability but also hazards like respiratory irritation .

Safety Profile :

- cis-tert-Butyl derivatives exhibit higher acute toxicity compared to simpler nitriles, emphasizing the need for rigorous exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.